
Apoptosis Activator 2
Übersicht
Beschreibung
Apoptosis Activator 2 is a small molecule known for its ability to induce apoptosis, a form of programmed cell death, in various cell types. This compound is particularly effective in activating caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and fragmentation of DNA, ultimately resulting in cell death. It is primarily used in scientific research to study apoptosis mechanisms and potential therapeutic applications .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Apoptose-Aktivator 2 kann durch einen mehrstufigen organischen Syntheseprozess synthetisiert werdenDie Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren nicht umfassend dokumentiert sind, würde die Synthese von Apoptose-Aktivator 2 in größerem Maßstab wahrscheinlich eine Optimierung der Laborverfahren erfordern, um höhere Ausbeuten und Reinheit zu gewährleisten. Dies kann die Verwendung von automatisierten Synthesegeräten und strenge Qualitätskontrollmaßnahmen umfassen, um die Konsistenz zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Apoptose-Aktivator 2 durchläuft hauptsächlich Reaktionen, die mit seiner Rolle bei der Induktion von Apoptose zusammenhängen. Dazu gehören:
Oxidation: Die Verbindung kann oxidiert werden, um reaktive Zwischenprodukte zu bilden, die ihre apoptotische Aktivität weiter verstärken.
Reduktion: Reduktionsreaktionen können die Struktur der Verbindung verändern, was sich möglicherweise auf ihre Aktivität auswirkt.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen und so ihre biologische Aktivität verändern
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid.
Substitution: Verschiedene Halogenierungsmittel oder Nukleophile unter kontrollierten Bedingungen
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Apoptose-Aktivator 2 mit modifizierten funktionellen Gruppen, die verwendet werden können, um Struktur-Aktivitäts-Beziehungen zu untersuchen und die apoptotische Aktivität zu optimieren .
Wissenschaftliche Forschungsanwendungen
Key Mechanisms:
- Caspase Activation : Induces caspase-3 activation, leading to programmed cell death.
- Selective Cytotoxicity : Demonstrates low cytotoxicity towards normal cells (IC50 > 40 µM) while effectively inducing apoptosis in various tumor cell lines (IC50 values ranging from 4 to 35 µM) .
Cancer Research
This compound has been extensively studied for its potential in cancer treatment. Its ability to selectively induce apoptosis in tumor cells makes it an attractive candidate for developing targeted therapies.
Cell Line | IC50 (µM) |
---|---|
Jurkat | 4 |
Molt-4 | 6 |
CCRF-CEM | 9 |
NCI-H23 | 35 |
BT-549 | 20 |
The compound's effectiveness across various cancer types, including breast, lung, and leukemia, highlights its versatility as a research tool .
Mechanistic Studies
Research has demonstrated that this compound can elucidate the pathways involved in apoptosis. For instance, studies have shown that it activates caspase-3 through a cascade involving caspase-9 and Apaf-1 . Furthermore, it has been used to investigate the role of different caspases in apoptosis and their interactions with other cellular pathways.
Tumor Suppression
In studies involving murine models, loss of caspase-2 has been linked to increased tumor incidence and poor survival rates. This suggests that compounds like this compound, which activate apoptotic pathways involving caspase-2, could have therapeutic implications in preventing tumorigenesis .
Therapeutic Potential
Recent advances have explored the use of this compound in combination with other agents to enhance its apoptotic effects. For example, combining this compound with BH3 mimetics has shown promise in overcoming resistance mechanisms in cancer cells .
Wirkmechanismus
Apoptosis Activator 2 exerts its effects by promoting the cytochrome c-dependent oligomerization of apoptotic protease activating factor 1 (Apaf-1) into the mature apoptosome. This leads to the activation of procaspase-9, which subsequently activates caspase-3. The activated caspase-3 then cleaves PARP and other substrates, leading to DNA fragmentation and cell death. The compound’s activity is dependent on the presence of functional Apaf-1, caspase-9, and caspase-3 .
Vergleich Mit ähnlichen Verbindungen
Belnacasan (VX-765): Another caspase activator with a different mechanism of action.
Emricasan (IDN-6556): A caspase inhibitor used in apoptosis studies.
Z-VAD-FMK: A broad-spectrum caspase inhibitor that prevents apoptosis
Uniqueness: Apoptosis Activator 2 is unique in its strong induction of caspase-3 activation and its ability to promote apoptosis specifically in tumor cells while having minimal effects on normal cells. This selectivity makes it a valuable tool in cancer research and potential therapeutic applications .
Biologische Aktivität
Apoptosis Activator 2 (AA2) is a small, cell-permeable compound known for its ability to induce apoptosis selectively in tumor cells. This article explores the biological activity of AA2, focusing on its mechanisms of action, efficacy in various cancer cell lines, and relevant research findings.
This compound promotes apoptosis primarily through the activation of caspases, particularly caspase-3, in a cytochrome c- and Apaf-1-dependent manner. The compound facilitates the oligomerization of Apaf-1 into the mature apoptosome, which is crucial for the activation of downstream caspases. This process is illustrated in the following table:
Mechanism | Details |
---|---|
Target | Caspase-3 and Apaf-1 |
Activation Pathway | Cytochrome c-dependent oligomerization |
Key Events Induced | - Caspase-3 activation - PARP cleavage - DNA fragmentation |
Efficacy in Tumor Cell Lines
AA2 exhibits selective cytotoxicity towards various tumor cell lines while showing minimal effects on normal cells. The half-maximal inhibitory concentration (IC50) values for several cancer cell lines are as follows:
Cell Line | IC50 (µM) |
---|---|
Jurkat | 4 |
Molt-4 | 6 |
CCRF-CEM | 9 |
BT-549 (Breast) | 20 |
NCI-H23 (Lung) | 35 |
The compound's selectivity is significant; it demonstrates IC50 values greater than 40 µM in normal cell lines, indicating resistance to its apoptotic effects .
Case Studies and Experimental Evidence
- Caspase Activation : A study demonstrated that treatment with AA2 resulted in a marked increase in caspase-3 activity and subsequent apoptosis in Jurkat cells. The activation was linked to increased levels of cytochrome c released from mitochondria, which is a critical step in the apoptotic pathway .
- Tumor Suppression : In an experimental model using Eμ-Myc transgenic mice, loss of caspase-2 was shown to accelerate tumor growth. This suggests that AA2's mechanism may involve interactions with caspase pathways that influence tumorigenesis .
- Neuromodulatory Effects : Beyond cancer research, AA2 has been noted for its potential neuromodulatory effects, inducing apoptosis in gastric adenocarcinoma cells and neurons, highlighting its broader implications in both cancer and neurodegenerative diseases .
Eigenschaften
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-11-6-5-9(7-12(11)17)8-18-13-4-2-1-3-10(13)14(19)15(18)20/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRJPLRFGLMQMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365533 | |
Record name | Apoptosis Activator 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79183-19-0 | |
Record name | 1-((3,4-Dichlorophenyl)methyl)indole-2,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079183190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apoptosis Activator 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-((3,4-DICHLOROPHENYL)METHYL)INDOLE-2,3-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSY8DE8DGH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.